Boc-D-Met-Gly-OH
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Overview
Description
Boc-D-Met-Gly-OH is a chemical compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Met-Gly-OH typically involves the protection of the amino group of methionine with the Boc group, followed by coupling with glycine. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated peptide synthesizers to ensure high yield and purity. The process involves the same protection and coupling steps but with enhanced control over reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Met-Gly-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products
The major products formed from these reactions are peptides with the desired sequence, where the Boc group is removed to expose the free amino group for further reactions .
Scientific Research Applications
Boc-D-Met-Gly-OH is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Boc-D-Met-Gly-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during the coupling reactions, preventing side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation. The molecular targets and pathways involved are those related to peptide synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)glycine
- N-(tert-Butoxycarbonyl)alanine
- N-(tert-Butoxycarbonyl)phenylalanine
Uniqueness
Boc-D-Met-Gly-OH is unique due to the presence of the methionine residue, which contains a sulfur atom. This sulfur atom can participate in specific interactions and reactions, making it distinct from other Boc-protected amino acids .
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKPTLWQVLOJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512955 |
Source
|
Record name | N-(tert-Butoxycarbonyl)methionylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69612-71-1 |
Source
|
Record name | N-(tert-Butoxycarbonyl)methionylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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